molecular formula C6H13N3O B129337 4-(2-Aminoethyl)piperazin-2-one CAS No. 145625-71-4

4-(2-Aminoethyl)piperazin-2-one

Cat. No. B129337
M. Wt: 143.19 g/mol
InChI Key: KMMBJDNXKWZSLX-UHFFFAOYSA-N
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Description

The compound "4-(2-Aminoethyl)piperazin-2-one" is a derivative of piperazine, which is a secondary amine with a molecular formula of C4N2H12 . Piperazine derivatives are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps. For instance, a 1,4-piperazine-2,5-dione derivative was synthesized over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate with a yield of 23% . Another example is the synthesis of a compound where 4-[(2,6-dimethylphenyl)

Scientific Research Applications

Catalysis in Organic Synthesis

Yousefi, Goli-Jolodar, and Shirini (2018) demonstrated the use of piperazine as a catalyst for synthesizing 2-amino-3-cyano-4H-pyrans derivatives in water, highlighting its efficiency and environmental friendliness in organic synthesis (Yousefi, Goli-Jolodar, & Shirini, 2018).

Pharmaceutical Development

Kim et al. (2011) synthesized β-amino amide containing substituted piperazine-2-one derivatives as potent inhibitors for the treatment of type 2 diabetes, showing the potential for clinical development (Kim et al., 2011).

Material Science and Supramolecular Chemistry

Yang et al. (2009) explored the self-assembly of perylene bisimide derivatives bearing complementary hydrogen-bonding moieties, including 1-(2-aminoethyl)-piperazine, to design supramolecular polymer materials (Yang et al., 2009).

Chemical Synthesis Techniques

Beshore and Dinsmore (2002) employed a tandem reductive amination-(N,N'-acyl transfer)-cyclization reaction using piperazin-2-ones, highlighting a method for synthesizing substituted piperazinones in good yields (Beshore & Dinsmore, 2002).

Safety And Hazards

The safety information for 4-(2-Aminoethyl)piperazin-2-one indicates that it is potentially dangerous. The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

4-(2-aminoethyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-1-3-9-4-2-8-6(10)5-9/h1-5,7H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMBJDNXKWZSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428331
Record name 4-(2-Aminoethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)piperazin-2-one

CAS RN

145625-71-4
Record name 4-(2-Aminoethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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